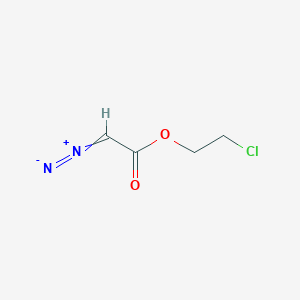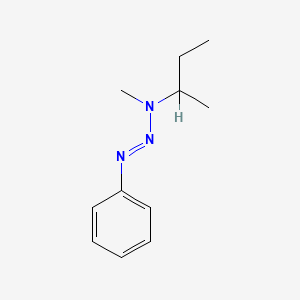
1-Decylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decylquinolin-1-ium iodide is a quaternary ammonium compound with a molecular formula of C19H30IN. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a quinoline ring substituted with a decyl group and an iodide ion.
准备方法
Synthetic Routes and Reaction Conditions: 1-Decylquinolin-1-ium iodide can be synthesized through the N-alkylation of quinoline with decyl iodide. The reaction typically involves heating quinoline with decyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows: [ \text{Quinoline} + \text{Decyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of solvents and catalysts to enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions: 1-Decylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to quinoline.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, or acetate ions can replace the iodide ion.
Major Products:
Oxidation: Quinolinium derivatives.
Reduction: Quinoline.
Substitution: Various quinolinium salts depending on the nucleophile used.
科学研究应用
1-Decylquinolin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other quinolinium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of dyes, sensors, and other industrial chemicals.
作用机制
The mechanism of action of 1-decylquinolin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Dequalinium: Known for its antimicrobial properties and used in various medicinal applications.
1,2,5-Trimethylpyrazin-1-ium Iodide: Used in chemical research and industrial applications.
Uniqueness: 1-Decylquinolin-1-ium iodide is unique due to its specific decyl substitution, which imparts distinct chemical and biological properties
属性
CAS 编号 |
74639-21-7 |
|---|---|
分子式 |
C19H28IN |
分子量 |
397.3 g/mol |
IUPAC 名称 |
1-decylquinolin-1-ium;iodide |
InChI |
InChI=1S/C19H28N.HI/c1-2-3-4-5-6-7-8-11-16-20-17-12-14-18-13-9-10-15-19(18)20;/h9-10,12-15,17H,2-8,11,16H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KBLLTVSGHNOYGZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)






![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
